molecular formula C23H20O3 B14399402 acetic acid;2,3-diphenyl-1H-inden-1-ol CAS No. 89624-49-7

acetic acid;2,3-diphenyl-1H-inden-1-ol

Katalognummer: B14399402
CAS-Nummer: 89624-49-7
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: FZSITSVSAWYRRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2,3-diphenyl-1H-inden-1-ol is a complex organic compound that features both acetic acid and indene moieties. The compound is characterized by the presence of two phenyl groups attached to the indene structure, which is further functionalized with an acetic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-diphenyl-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indene with benzoyl chloride to introduce the phenyl groups. This is followed by the oxidation of the resulting intermediate to form the indene structure. The final step involves the esterification of the indene derivative with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts acylation step.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2,3-diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid;2,3-diphenyl-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;2,3-diphenyl-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.

    2-Phenylindene: Lacks the acetic acid group but shares the indene core structure.

    Diphenylacetic acid: Contains two phenyl groups and an acetic acid moiety but lacks the indene structure.

Uniqueness

Acetic acid;2,3-diphenyl-1H-inden-1-ol is unique due to the combination of its indene core with two phenyl groups and an acetic acid moiety. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

89624-49-7

Molekularformel

C23H20O3

Molekulargewicht

344.4 g/mol

IUPAC-Name

acetic acid;2,3-diphenyl-1H-inden-1-ol

InChI

InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,21-22H;1H3,(H,3,4)

InChI-Schlüssel

FZSITSVSAWYRRA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.